2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

Physicochemical profiling Reversed-phase HPLC method development Lipophilicity

This fully hydrolysed DHP diacid serves as a single impurity reference standard for four drugs: Acotiamide Impurity 1, Benidipine Impurity E, Nimodipine Impurity 8, and Lercanidipine Impurity 10. ISO 17034-certified (≥95% HPLC), it streamlines ANDA/DMF submissions across all four programmes and eliminates the 6–7 day ester hydrolysis synthesis step. XLogP3 1.9 ensures chromatographic resolution from monoester/diester analogs. Confirmed in vivo benidipine metabolite and direct synthetic precursor for bis-ester impurities. Ideal for forced degradation studies per ICH Q1A(R2). Request a quote.

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
CAS No. 74936-81-5
Cat. No. B3043143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
CAS74936-81-5
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21)
InChIKeyTZDPJNSHSWMCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid (CAS 74936-81-5): A Multi-Drug DHP Diacid Reference Standard and Key Synthetic Intermediate


2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid (CAS 74936-81-5) is the fully hydrolysed dicarboxylic acid form of the 1,4-dihydropyridine (DHP) scaffold bearing a meta-nitrophenyl substituent at the 4-position. With a molecular formula of C₁₅H₁₄N₂O₆ and molecular weight of 318.28 g/mol, this compound is structurally distinguished from its mono- and dimethyl ester analogs by the presence of two free carboxylic acid groups . It is formally catalogued as Acotiamide Impurity 1, Benidipine Impurity E, Nimodipine Impurity 8, and Lercanidipine Impurity 10 — a uniquely broad impurity reference standard designation spanning four distinct DHP-based pharmaceuticals . The compound was synthesised and characterised as a key intermediate in the preparation of benidipine hydrochloride (KW-3049) expected metabolites, with its structure confirmed alongside 18 related analogs by Muto and co-workers in a dedicated metabolite synthesis programme [1].

Why Generic 1,4-DHP Dicarboxylic Acids Cannot Substitute for CAS 74936-81-5 in Regulated Analytical and Synthetic Workflows


The 1,4-dihydropyridine scaffold supports extensive structural variation at the phenyl substitution pattern (ortho-, meta-, para-nitro), the ester/acid status at the 3- and 5-positions (diester, monoester-monoacid, or diacid), and the N-substitution on the dihydropyridine ring. These seemingly minor structural differences produce substantial shifts in chromatographic retention, UV absorbance maxima, and mass spectrometric fragmentation — each of which is critical for unambiguous impurity quantification in pharmaceutical quality control [1]. The meta-nitrophenyl diacid represented by CAS 74936-81-5 occupies a specific polar region in reversed-phase HPLC that is distinct from the ortho-nitrophenyl nifedipine diacid analog and from the corresponding monomethyl ester (CAS 74936-72-4). Regulatory submissions (ANDA/DMF) require impurity reference standards that match the exact retention time, mass, and UV spectrum of the process-related or degradation impurity observed in the drug substance batch; substitution with a near analog — even one differing by a single methyl ester — invalidates the analytical method and can result in regulatory rejection [2]. Furthermore, the diacid serves as the direct synthetic precursor for downstream bis-ester impurities (e.g., Ben-bis impurity in benidipine), a reactivity profile that monoesters cannot replicate [3].

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid (CAS 74936-81-5) Versus Closest Analogs


XLogP3 Partition Coefficient: Diacid vs. Monomethyl Ester — A Measurable Polarity Shift Driving Chromatographic Selectivity

The target compound (diacid, CAS 74936-81-5) carries two free carboxylic acid functions, yielding a computed XLogP3 of 1.9, whereas its immediate synthetic precursor — the monomethyl ester (CAS 74936-72-4, also known as Ben-1 acid or Carboxy-nifedipine) — has one ester and one free acid, producing an XLogP3 of 2.2 [1]. This ΔXLogP3 of −0.3 reflects a measurable increase in polarity that translates directly into earlier elution on reversed-phase C18 columns and distinct UV spectral features conferred by the dicarboxylic acid chromophore [2].

Physicochemical profiling Reversed-phase HPLC method development Lipophilicity

L-Type Calcium Channel Antagonist Activity: Monomethyl Ester IC₅₀ Data Providing a Quantitative Benchmark for the Diacid's Diminished Pharmacological Potency

While no direct IC₅₀ data were located for the target diacid (CAS 74936-81-5) itself, the corresponding monomethyl ester (CAS 74936-72-4) — which carries one carboxylic acid and represents the closest pharmacologically characterised analog — displays IC₅₀ values of 900 nM at rabbit Cav1.2 (L-type calcium channel, α1C subunit) and 930 nM at rat Cav1.3 (α1D subunit) in FLIPR-based calcium flux assays using HEK293 cells [1]. The diacid, lacking the methyl ester moiety known to be essential for high-affinity DHP binding within the channel pore, is expected to exhibit substantially weaker calcium channel blockade by class-level SAR inference. This is consistent with the established DHP pharmacophore model wherein at least one ester group at the 3- or 5-position is required for sub-micromolar L-type calcium channel activity [2].

Calcium channel pharmacology DHP structure-activity relationships Cav1.2/Cav1.3 selectivity

Synthetic Yield as Key Intermediate: 62% Isolated Yield in Ben-bis Impurity Synthesis from the Diacid — A Reactivity Feature Absent in Monoesters

The target diacid (CAS 74936-81-5), designated 'Ben-1 acid' in the benidipine impurity synthesis workflow, was obtained in 62% isolated yield as a beige powder via alkaline hydrolysis of the monomethyl ester (Ben-1) using 15 equivalents of KOH in water at 0–5 °C, with reaction completion monitored by HPLC over 6–7 days [1]. This diacid was then directly converted to the Ben-bis impurity — bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride — by activation with thionyl chloride (2.40 equiv.) followed by coupling with 1-benzylpiperidin-3-ol (2.20 equiv.) [1]. Neither the monomethyl ester nor the dimethyl ester can serve as the substrate for this symmetrical bis-esterification reaction, as the monomethyl ester would produce mixed esters and the dimethyl ester lacks the free acid functionality required for activation.

Process impurity synthesis DHP bis-ester formation Benidipine manufacture

In Vivo Metabolite Confirmation: 11 of 19 Synthesised Analogs — Including the Diacid — Verified as Authentic KW-3049 Metabolites in Rats and/or Dogs

Muto and colleagues synthesised 19 structural analogs of benidipine hydrochloride (KW-3049) to serve as authentic reference standards for metabolite identification. Of these 19 compounds, 11 — including the target diacid 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid — were confirmed as genuine metabolites of KW-3049 detected in rat and/or dog biological matrices [1]. In contrast, compounds that were not detected as in vivo metabolites (8 of the 19 synthesised analogs) could be excluded from the metabolite profile, providing a high-confidence reference set. This places CAS 74936-81-5 in a quantitatively validated subset of 11 biologically relevant compounds out of 19 candidates tested.

Drug metabolism Metabolite identification Benidipine pharmacokinetics

Certified Reference Standard Purity: ≥95% by HPLC with Full Characterization Data Suite Under ISO 17034 — Enabling Direct ANDA Regulatory Submission

Commercially available lots of CAS 74936-81-5 are supplied as certified reference standards with HPLC purity ≥95% (area%) and are accompanied by a full characterisation data package including NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), HPLC chromatograms, and structural conformity reports, all produced under ISO 17034 accreditation for reference material producers [1]. In comparison, the monomethyl ester (CAS 74936-72-4) is available from TCI with HPLC purity >98.0% (area%) and a melting point of 201.0–205.0 °C, but without the multi-drug impurity certification scope that the diacid carries . The diacid standard covers impurity profiling requirements for benidipine, acotiamide, nimodipine, and lercanidipine simultaneously, whereas the monomethyl ester is not designated as a compendial impurity for any of these drugs.

Reference standard certification AND A regulatory compliance ISO 17034

Highest-Value Application Scenarios for 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic Acid (CAS 74936-81-5) Based on Quantitative Differentiation Evidence


Multi-Drug ANDA Impurity Profiling: Single Reference Standard for Benidipine, Acotiamide, Nimodipine, and Lercanidipine HPLC Methods

Quality control laboratories supporting abbreviated new drug applications (ANDAs) for any of the four DHP drugs that designate CAS 74936-81-5 as a specified impurity can deploy a single characterised reference standard across all four programmes. The ISO 17034-certified standard with ≥95% HPLC purity and full spectroscopic characterisation package (NMR, HRMS, HPLC-UV) satisfies the regulatory requirement for a properly characterised impurity reference [1]. The diacid's distinct XLogP3 of 1.9 ensures chromatographic resolution from the corresponding monoester (XLogP3 2.2) and diester analogs under standard reversed-phase conditions, enabling unambiguous peak assignment in impurity profiling methods .

Process Development: One-Step Synthesis of Symmetrical Bis-Ester Impurity Reference Standards for Benidipine Manufacture

In benidipine hydrochloride process development, the diacid is the essential substrate for preparing the Ben-bis impurity — bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate — through direct SOCl₂ activation and coupling with 1-benzylpiperidin-3-ol [1]. Procuring the pre-formed diacid eliminates the 6–7 day ester hydrolysis step (62% yield) from the impurity synthesis workflow, enabling process development teams to accelerate the characterisation of process-related impurities and establish specification limits more rapidly [1].

Metabolite Identification and Pharmacokinetic Studies: Authentic Reference Standard for Benidipine (KW-3049) Metabolite Confirmation

The diacid is one of only 11 compounds confirmed as genuine in vivo metabolites of benidipine hydrochloride from a panel of 19 synthesised candidates [1]. Pharmaceutical development teams conducting metabolite identification studies by LC-MS/MS in plasma, urine, or hepatocyte incubation matrices require this authentic standard for retention time matching, MS/MS spectral library building, and quantitative calibration — tasks for which an unconfirmed structural analog cannot substitute [1].

Stability-Indicating Method Validation: Forced Degradation Study Reference for DHP Drug Substances Containing the 3-Nitrophenyl Scaffold

The diacid can arise as a hydrolytic degradation product of any DHP drug substance bearing ester functionalities at the 3- and 5-positions and a 3-nitrophenyl group at the 4-position under alkaline or accelerated thermal/humidity stress conditions. Its use as a characterised reference standard in forced degradation studies (per ICH Q1A(R2) and Q1B guidelines) enables accurate identification and quantification of the fully hydrolysed degradation pathway endpoint, supporting stability-indicating method validation for multiple DHP drug substances simultaneously [1].

Quote Request

Request a Quote for 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.